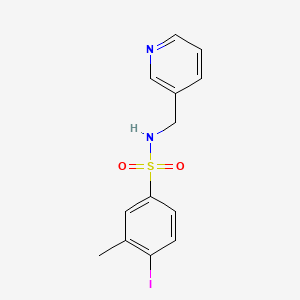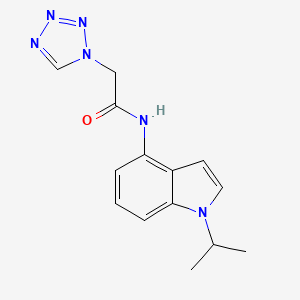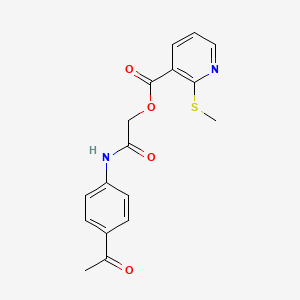
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide: is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carboxamide group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One of the common methods to synthesize N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide is through the Ritter reaction.
Amidation of Carboxylic Acids: Another method involves the amidation of carboxylic acids with tert-butyl amines.
Industrial Production Methods:
Catalytic Methods: Industrial production often employs catalytic methods using catalysts like copper(II) triflate (Cu(OTf)2) under solvent-free conditions.
Green Chemistry Approaches: Recent advancements have introduced green chemistry approaches, such as using tert-butyl nitrite (TBN) as a carbon source under mild conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide, potassium permanganate.
Reducing Agents: lithium aluminum hydride, sodium borohydride.
Catalysts: copper(II) triflate, sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Antifungal Agents: Investigated for its potential as an antifungal agent against Candida spp.
Medicine:
Drug Development: Explored for its potential in developing new drugs due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound interacts with sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Another compound with a tert-butyl group and similar antifungal properties.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
N-tert-Butoxycarbonylimidazole: Employed in various organic synthesis reactions.
Uniqueness:
Structural Features: The presence of both a benzofuran ring and a tert-butyl group makes N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide unique compared to other similar compounds.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethyl-3H-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)16-13(17)10-7-6-8-12-11(10)9-15(4,5)18-12/h6-8H,9H2,1-5H3,(H,16,17) |
InChI Key |
LNFZTZVLRCQISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


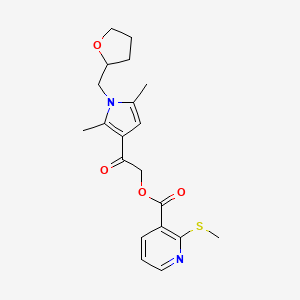
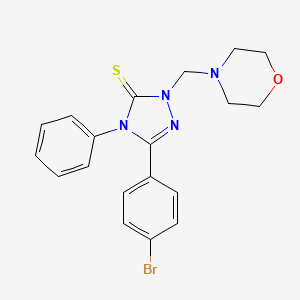
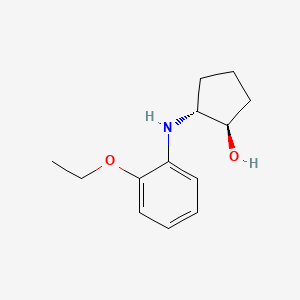

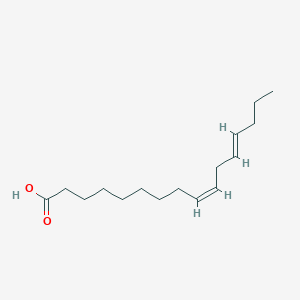
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
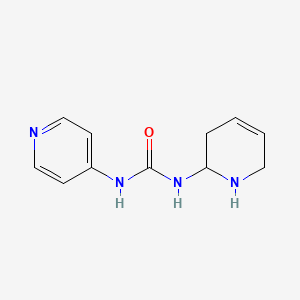
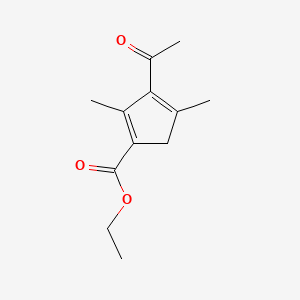

![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365983.png)
